![molecular formula C9H9N3OS B7630683 3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one](/img/structure/B7630683.png)
3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one
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Overview
Description
3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as 'MTMP' and is a member of the pyrimidine family. MTMP is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure.
Mechanism of Action
The mechanism of action of MTMP is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. MTMP has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
MTMP has been shown to have a range of biochemical and physiological effects. In addition to its antitumor activity, MTMP has been shown to exhibit anti-inflammatory and antioxidant properties. MTMP has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase.
Advantages and Limitations for Lab Experiments
MTMP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. MTMP is also relatively inexpensive compared to other compounds used in medicinal chemistry research. However, MTMP has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on MTMP. One area of interest is the development of MTMP-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of the biochemical and physiological effects of MTMP, which could lead to the development of new therapies for a range of diseases. Additionally, further research is needed to fully understand the mechanism of action of MTMP and its potential applications in various fields of research.
Synthesis Methods
MTMP can be synthesized using a multi-step process that involves the reaction of 4-methyl-2-thiocyanatopyrimidine with formaldehyde and sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to yield the final product, MTMP. This synthesis method has been optimized and can be performed on a large scale to produce MTMP in high yields.
Scientific Research Applications
MTMP has been extensively studied for its potential applications in various fields of research. One of the most significant applications of MTMP is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for various diseases. MTMP has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
properties
IUPAC Name |
3-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-7-5-14-8(11-7)4-12-6-10-3-2-9(12)13/h2-3,5-6H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACWSAIHWHMNDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2C=NC=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one |
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